1,3-Bis(trimethylsilyl)propan-2-ol

Description

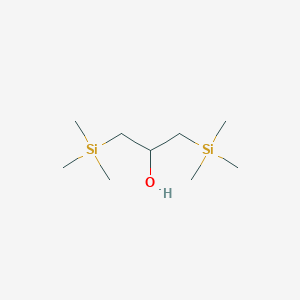

1,3-Bis(trimethylsilyl)propan-2-ol is a silyl-protected secondary alcohol featuring two trimethylsilyl (TMS) groups at the 1- and 3-positions of a propan-2-ol backbone. Trimethylsilyl groups are known for their steric bulk and electron-donating characteristics, which can enhance lipophilicity, alter solubility, and stabilize intermediates in organic synthesis . Such derivatives are often utilized as protective groups for hydroxyl functionalities or as precursors in organometallic chemistry.

Properties

CAS No. |

17887-33-1 |

|---|---|

Molecular Formula |

C9H24OSi2 |

Molecular Weight |

204.46 g/mol |

IUPAC Name |

1,3-bis(trimethylsilyl)propan-2-ol |

InChI |

InChI=1S/C9H24OSi2/c1-11(2,3)7-9(10)8-12(4,5)6/h9-10H,7-8H2,1-6H3 |

InChI Key |

APTAPQXGYNQSOS-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)CC(C[Si](C)(C)C)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

A detailed comparison of 1,3-Bis(trimethylsilyl)propan-2-ol with structurally related propan-2-ol derivatives is presented below, focusing on substituent effects, synthesis, and applications.

Structural and Functional Analysis

- Substituent Effects: Trimethylsilyl vs. Aryloxy: TMS groups impart greater steric hindrance and hydrophobicity compared to aryloxy substituents, which are more π-conjugated and polarizable. This makes TMS derivatives less suitable for biological targeting but more effective in non-polar solvents or as protective groups . Electron-Donating vs.

Synthesis :

- TMS derivatives are typically synthesized via silylation reactions (e.g., using TMS-Cl with a base), contrasting with the epichlorohydrin-based methods for aryloxy derivatives .

- highlights the versatility of propan-2-ol backbones for functionalization, with chloroethoxy intermediates enabling azide/amine derivatization—a strategy adaptable to TMS groups .

Applications :

- Pharmaceuticals : Aryloxy derivatives exhibit antileishmanial activity, driven by substituent hydrophobicity and electronic effects . TMS derivatives are less likely to show direct bioactivity due to poor aqueous solubility.

- Organic Synthesis : TMS groups protect hydroxyls during multi-step reactions, while azidoethoxy derivatives serve as click chemistry precursors .

Contradictions and Limitations

- describes a Cu(II) complex with a bispicolylamine ligand on propan-2-ol, demonstrating metal-coordination capability . However, TMS groups’ steric bulk may hinder similar coordination chemistry in this compound.

- The propargyl-TMS compound () shares silicon-based functionality but differs in backbone structure, limiting direct comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.